molecular formula C16H13Cl2N3O3S B2597396 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione CAS No. 1192655-41-6

2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione

Cat. No.: B2597396
CAS No.: 1192655-41-6
M. Wt: 398.26
InChI Key: KEUPNSQWRKWLMJ-FBCYGCLPSA-N
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Description

2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione is a complex organic compound featuring a thiadiazole ring, a chlorophenyl group, and a cyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with chloroacetic acid under acidic conditions.

    Attachment of the Methoxy Group: The thiadiazole intermediate is then reacted with methanol in the presence of a base to introduce the methoxy group.

    Cyclohexane-1,3-dione Core Formation: The cyclohexane-1,3-dione core is synthesized separately through a Claisen condensation reaction involving ethyl acetoacetate and benzaldehyde.

    Final Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the cyclohexane-1,3-dione derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, potentially converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the cyclohexane-1,3-dione core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has potential as a bioactive molecule. Its thiadiazole ring is known for antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as an anti-inflammatory or anticancer agent

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity to certain proteins, while the cyclohexane-1,3-dione core can participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione
  • 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-bromophenyl)cyclohexane-1,3-dione

Uniqueness

The uniqueness of 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities due to the presence of the chlorophenyl group.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[(E)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S/c17-11-3-1-9(2-4-11)10-5-14(22)12(15(23)6-10)7-19-24-8-13-16(18)25-21-20-13/h1-4,7,10,22H,5-6,8H2/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRYJHFTXUOGGY-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NOCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC(=O)C(=C1O)/C=N/OCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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